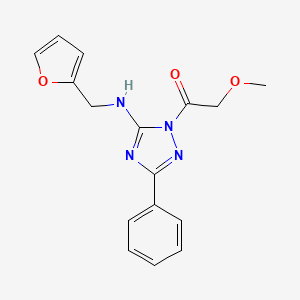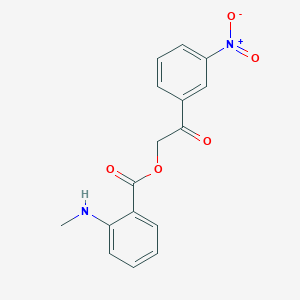![molecular formula C16H13ClN2O3S B5726651 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CMBA, is a chemical compound that has been extensively studied for its various applications in scientific research. CMBA is a thioamide-based compound that has gained attention due to its unique chemical structure and potential biological activities.
作用机制
The mechanism of action of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed that 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid exerts its biological activities by modulating various signaling pathways. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce apoptosis and cell cycle arrest. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to inhibit the migration and invasion of cancer cells. Inflammatory cells, 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to have antioxidant properties.
实验室实验的优点和局限性
One of the major advantages of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is its potential use as an anti-cancer and anti-inflammatory agent. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have potent biological activities in vitro and in vivo. However, there are also some limitations to the use of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a thioamide-based compound, which can be toxic to cells at high concentrations. Therefore, it is important to optimize the concentration of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid for each experiment. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid also has limited solubility in water, which can affect its bioavailability and cellular uptake.
未来方向
There are several future directions for the study of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of research is the development of novel analogs of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid with improved biological activities and pharmacokinetic properties. Another area of research is the identification of the molecular targets of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid and the elucidation of its mechanism of action. Furthermore, the potential use of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid as a therapeutic agent for the treatment of cancer and inflammatory diseases should be further explored. Finally, the use of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid as a tool for the study of various signaling pathways and cellular processes should be investigated.
Conclusion
In conclusion, 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a thioamide-based compound that has gained attention due to its unique chemical structure and potential biological activities. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its various applications in scientific research, including cancer research and inflammation. The mechanism of action of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to modulate various signaling pathways. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a promising compound for the development of novel therapeutics and the study of various cellular processes.
合成方法
The synthesis of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 2-chloro-4-aminobenzoic acid with 3-methylbenzoyl isothiocyanate. The reaction results in the formation of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid as a white solid, which can be purified using various techniques such as recrystallization and column chromatography. The purity and yield of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid can be determined using analytical techniques such as HPLC and NMR spectroscopy.
科学研究应用
2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its various applications in scientific research. One of the major applications of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is in the field of cancer research. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
属性
IUPAC Name |
2-chloro-4-[(3-methylbenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-3-2-4-10(7-9)14(20)19-16(23)18-11-5-6-12(15(21)22)13(17)8-11/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDVHPUTBZCKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)

![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)

![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)